molecular formula C26H24N4O4 B11671486 3-[4-(benzyloxy)phenyl]-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide CAS No. 302918-59-8

3-[4-(benzyloxy)phenyl]-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11671486
CAS No.: 302918-59-8
M. Wt: 456.5 g/mol
InChI Key: SSNXDBRHYALUMU-JVWAILMASA-N
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Description

3-[4-(benzyloxy)phenyl]-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound with a molecular formula of C27H26N4O5. This compound is known for its unique structural features, which include a pyrazole ring, a benzyloxyphenyl group, and a dimethoxyphenylmethylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(benzyloxy)phenyl]-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-(benzyloxy)benzaldehyde with 2,5-dimethoxybenzaldehyde in the presence of a suitable hydrazine derivative to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring under acidic or basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply to its large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-[4-(benzyloxy)phenyl]-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[4-(benzyloxy)phenyl]-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(benzyloxy)phenyl]-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s unique structure allows it to interact with multiple targets simultaneously .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(benzyloxy)phenyl]-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

302918-59-8

Molecular Formula

C26H24N4O4

Molecular Weight

456.5 g/mol

IUPAC Name

N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-3-(4-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C26H24N4O4/c1-32-22-12-13-25(33-2)20(14-22)16-27-30-26(31)24-15-23(28-29-24)19-8-10-21(11-9-19)34-17-18-6-4-3-5-7-18/h3-16H,17H2,1-2H3,(H,28,29)(H,30,31)/b27-16+

InChI Key

SSNXDBRHYALUMU-JVWAILMASA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

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